5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-18-17-21(19-11)16(22)15(25-17)14(20-7-9-24-10-8-20)12-3-5-13(23-2)6-4-12/h3-6,14,22H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQHSYIFSRVFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. The compound's structure features a thiazole and triazole moiety, known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its anticancer potential and other pharmacological effects.
Anticancer Activity
Research indicates that compounds containing the thiazole and triazole moieties exhibit promising anticancer activity. A study conducted at the National Cancer Institute assessed the antitumor activity of various derivatives related to this compound against 60 cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. The results demonstrated that these derivatives exhibited significant antineoplastic activity, suggesting that modifications in the structure could enhance efficacy against specific cancer types .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 (μM) | Notes |
|---|---|---|---|
| 5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | MDA-MB-468 (breast cancer) | 0.5 | High efficacy observed |
| 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Various (60 lines) | Varies | Broad spectrum activity |
The mechanism by which this compound exerts its anticancer effects is not fully elucidated but may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the morpholino group enhances solubility and bioavailability, potentially leading to improved therapeutic outcomes .
Other Pharmacological Effects
In addition to its anticancer properties, compounds similar to 5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been studied for their antimicrobial and anti-inflammatory activities. The triazole moiety has been associated with various pharmacological effects including antifungal and antibacterial activities .
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Effective against multiple cancer types |
| Antimicrobial | Exhibits activity against bacteria and fungi |
| Anti-inflammatory | Potential for reducing inflammation |
Case Studies
Several studies have explored the biological activities of similar compounds. For example:
- Antitumor Assessment : In vitro studies demonstrated that derivatives of thiazoles and triazoles showed varying degrees of cytotoxicity against cancer cell lines. Specific substitutions on the phenyl ring significantly influenced their activity .
- Antimicrobial Properties : Research has shown that triazole derivatives possess potent antibacterial effects against resistant strains of bacteria such as MRSA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The thiazolo[3,2-b][1,2,4]triazol-6-one core is highly versatile, allowing for diverse substitutions that modulate biological activity and physicochemical properties. Below is a comparison of key analogs:
Table 1: Substituent and Molecular Weight Comparison
Key Observations :
- Morpholino vs. Piperazine: Morpholino-substituted compounds (e.g., Target and ) exhibit improved solubility compared to piperazine derivatives (e.g., ) due to morpholine’s oxygen atom enhancing polarity.
Key Observations :
- High-Temperature Stability : Compounds with rigid substituents (e.g., ) exhibit melting points >250°C, suggesting strong intermolecular interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how are critical intermediates characterized?
- Methodology : Utilize stepwise heterocyclic condensation. For example:
React 1-(4-methoxyphenyl)ethan-1-one with diethyl acetylenedicarboxylate in toluene/NaH to form pyrazole intermediates .
Introduce morpholino groups via nucleophilic substitution or Mannich-type reactions .
Confirm intermediates via , IR spectroscopy, and elemental analysis. For purity, use HPLC with C18 columns and acetonitrile/water gradients .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm, morpholino C-O-C at ~1100 cm) .
- : Assign signals using deuterated DMSO or CDCl. For example, methoxy protons resonate at δ 3.8–4.0 ppm, and thiazole protons at δ 6.5–7.5 ppm .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns .
Q. What stability considerations are critical during storage and handling?
- Methodology :
- Store at −20°C under inert gas (e.g., argon) to prevent oxidation of the thiazole-triazole core .
- Avoid aqueous buffers with pH < 5 or > 8, as the triazole ring may hydrolyze. Monitor degradation via TLC or LC-MS .
Advanced Research Questions
Q. How can molecular docking predict the bioactivity of this compound against fungal targets like 14α-demethylase (CYP51)?
- Methodology :
Retrieve CYP51 structure (PDB: 3LD6) and prepare it for docking (e.g., remove water, add hydrogens) .
Use AutoDock Vina to simulate ligand binding. Focus on interactions with heme iron and active-site residues (e.g., Thr311, Leu376) .
Validate predictions with in vitro antifungal assays (e.g., MIC against Candida albicans) and compare with docking scores .
Q. How can QSAR models optimize the morpholino-thiazolo-triazole scaffold for enhanced activity?
- Methodology :
- Compile a dataset of analogs with varying substituents (e.g., R = Cl, Br, NO) and their bioactivity data.
- Use descriptors like logP, molar refractivity, and HOMO/LUMO energies in MLR or SVM-based QSAR .
- Prioritize synthesis of derivatives with predicted IC values < 1 μM .
Q. What strategies address regioselectivity challenges during heterocyclic ring formation?
- Methodology :
- Use directing groups (e.g., methoxy substituents) to control cyclization sites .
- Optimize reaction temperature (e.g., 80–100°C in POCl) to favor thiadiazole over oxadiazole formation .
- Monitor regiochemistry via (e.g., carbonyl carbons at δ 160–170 ppm) .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
Verify compound purity (>95% by HPLC) to rule out impurities masking activity .
Reassess docking parameters (e.g., flexibility of active-site residues) .
Test metabolites (e.g., hydroxylated derivatives) using LC-MS/MS to identify bioactive species .
Q. What analytical approaches detect stereochemical or tautomeric variations in the morpholino-thiazolo-triazole core?
- Methodology :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation) .
- Chiral HPLC : Separate enantiomers using Chiralpak IA columns and hexane/isopropanol mobile phases .
- Dynamic NMR : Monitor tautomerism (e.g., thione-thiol equilibria) by variable-temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
